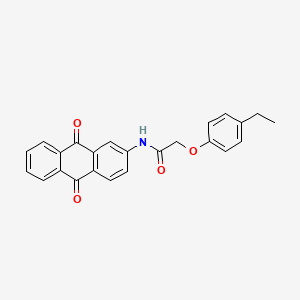
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide, commonly known as DAAO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound acts as an inhibitor of D-amino acid oxidase (DAAO), an enzyme that is responsible for the breakdown of D-amino acids in the brain.
作用機序
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors act by blocking the activity of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide, which is responsible for the breakdown of D-amino acids in the brain. This results in the accumulation of D-amino acids, particularly D-serine, which enhances the activity of the NMDA receptor and improves cognitive function.
Biochemical and Physiological Effects
Studies have shown that N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors can improve cognitive function and memory in animal models of schizophrenia and Alzheimer's disease. These inhibitors also have neuroprotective effects and can prevent the loss of neurons in the brain. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors have been shown to improve motor function in animal models of Huntington's disease.
実験室実験の利点と制限
One advantage of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors in lab experiments is that they can be used to study the role of D-serine and the NMDA receptor in various neurological disorders. However, a limitation of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors is that they can have off-target effects and may affect other enzymes in addition to N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide.
将来の方向性
There are several future directions for the study of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors. One direction is to develop more potent and selective inhibitors of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide that can be used in clinical trials. Another direction is to study the effects of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors in combination with other drugs for the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors on cognitive function and neuroprotection.
合成法
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide involves the reaction of 9,10-anthraquinone-2-carboxylic acid with 4-ethylphenol in the presence of phosphorus oxychloride. The resulting product is then reacted with N-(2-chloroacetyl) glycine ethyl ester in the presence of triethylamine to obtain the final product.
科学的研究の応用
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-ethylphenoxy)acetamide inhibitors have been extensively studied for their potential therapeutic applications in various neurological disorders such as schizophrenia, Alzheimer's disease, and Huntington's disease. These inhibitors have been shown to increase the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and cognitive function.
特性
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-2-15-7-10-17(11-8-15)29-14-22(26)25-16-9-12-20-21(13-16)24(28)19-6-4-3-5-18(19)23(20)27/h3-13H,2,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZDVRQOHAGFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-ethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-(4-chlorophenyl)-3'-(3-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5236901.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5236905.png)
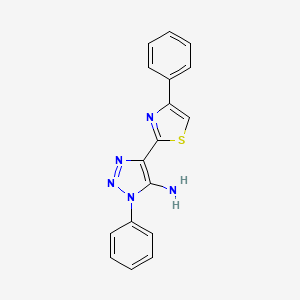
![N-(3-isoxazolylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5236910.png)
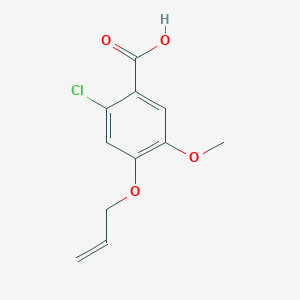
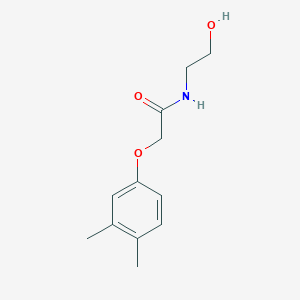
![1-{[1-({6-[butyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5236925.png)
![6-(4-fluorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5236929.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene](/img/structure/B5236938.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5236939.png)
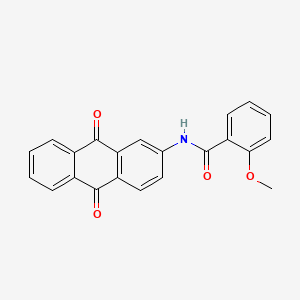
![3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5236955.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5236963.png)
![1-{4-butoxy-3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]phenyl}ethanone](/img/structure/B5236979.png)